molecular formula C8H5F3O3 B037468 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 112811-65-1

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No. B037468
Key on ui cas rn: 112811-65-1
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
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Patent
US05523476

Procedure details

Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer, 10 g (0.0397 mol) of the tetrafluorophthalic anhydride prepared in Example 3 and 20 ml of methanol were charged, and the mixture was stirred for 2 hours under reflux. After cooling, 42.8 g (0.079 mol) of a 10% methanol solution of sodium methoxide was dropwise added thereto. Then, under reflux, the mixture was stirred for one hour. Then, 15.9 g of a 10% sodium hydroxide aqueous solution was added thereto and the mixture was stirred for 12 hors under reflux. After cooling, 8 g of a 20% hydrochloric acid aqueous solution was added. Further, 21.1 g (0.0596 mol) of trioctylamine and 40 g of xylene were added thereto, and the mixture was stirred. The organic layer was separated and stirred at 140° C. for 2 hours. After completion of the reaction, 30 ml of a 20% sodium hydroxide aqueous solution was added thereto and stirred. The aqueous phase was separated and neutralized with a 10% hydrochloric acid aqueous solution and extracted with ethyl acetate. The solvent was distilled off to obtain 6.7 g of 3-methoxy-2,4,5-trifluorobenzoic acid. The yield was 81.5%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.1 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
solvent
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](F)=[C:4]([F:14])[C:5]([F:13])=[C:6]2C(=O)[O:10][C:8](=[O:9])[C:7]=12.[CH3:16][O-:17].[Na+].[OH-].[Na+].Cl.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>C1(C)C(C)=CC=CC=1.CO>[CH3:16][O:17][C:3]1[C:2]([F:1])=[C:7]([CH:6]=[C:5]([F:13])[C:4]=1[F:14])[C:8]([OH:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
21.1 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Name
Quantity
40 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
Then, under reflux
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hors
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
STIRRING
Type
STIRRING
Details
stirred at 140° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, 30 ml of a 20% sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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